![molecular formula C7H12ClNO2 B13472240 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-5-oxaspiro[24]heptan-4-one hydrochloride is a chemical compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride typically involves the reaction of a suitable precursor with an amine under controlled conditions. One common method involves the cyclization of a linear precursor followed by the introduction of the aminomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
科学的研究の応用
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Spiro[2.4]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Aminomethyl ketones: Compounds with an aminomethyl group attached to a ketone.
Uniqueness
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride is unique due to its combination of a spirocyclic structure and an aminomethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
6-(aminomethyl)-5-oxaspiro[2.4]heptan-4-one;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-4-5-3-7(1-2-7)6(9)10-5;/h5H,1-4,8H2;1H |
InChIキー |
XDKIDJQFXXOTFX-UHFFFAOYSA-N |
正規SMILES |
C1CC12CC(OC2=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



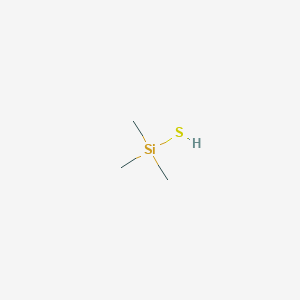

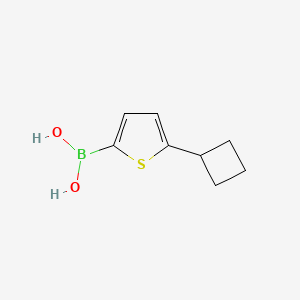

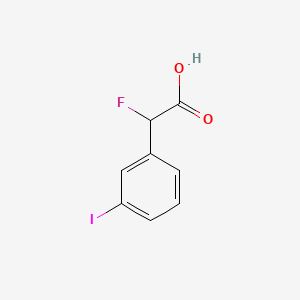
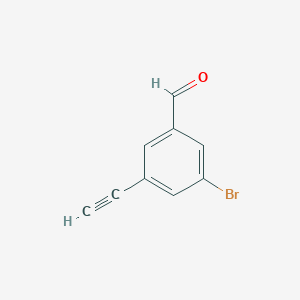
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
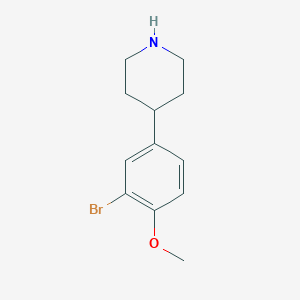
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
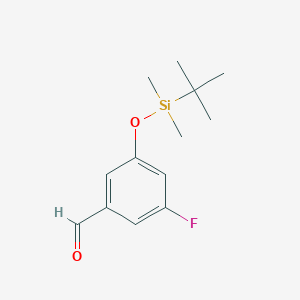
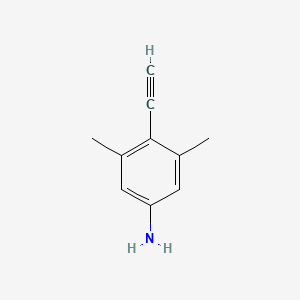
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
